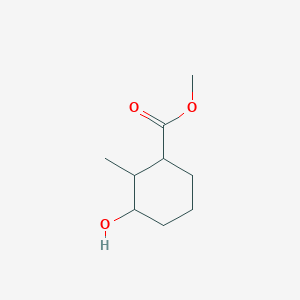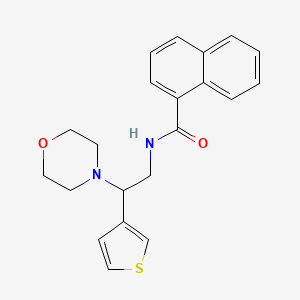
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different chemical properties.
Substitution: The naphthamide moiety can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted naphthamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases. Its interactions with specific molecular targets are of significant interest.
Industry: In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring and thiophene group enable the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
Comparison: While these compounds share the morpholine and thiophene groups, their differing substituents (e.g., benzamide, sulfonamide, phenoxyacetamide) confer unique properties and reactivities. N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the presence of the naphthamide moiety, which enhances its potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-13-26-15-17)23-9-11-25-12-10-23/h1-8,13,15,20H,9-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKDPNDGCVUDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
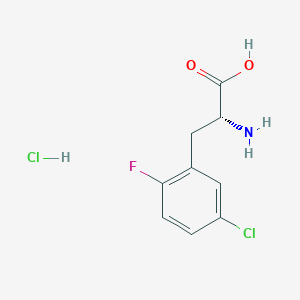
![N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2663583.png)
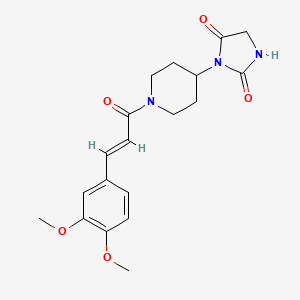
![ethyl 4-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2663585.png)

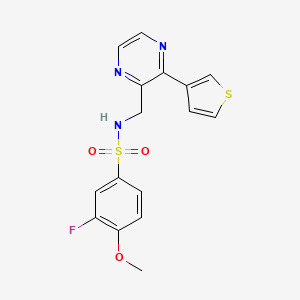
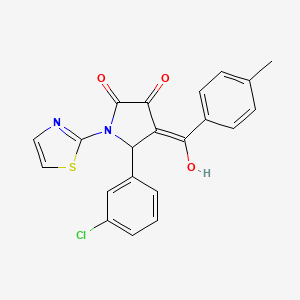
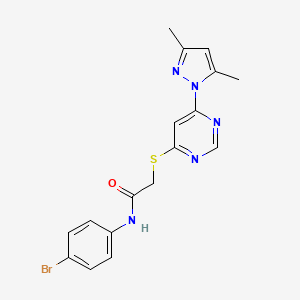
![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
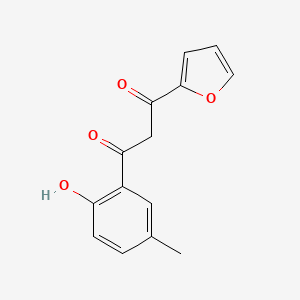
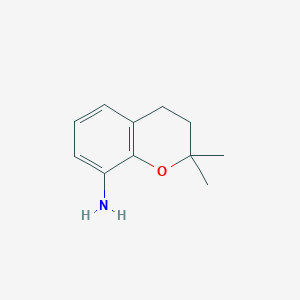
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2663602.png)
